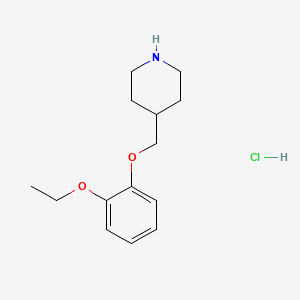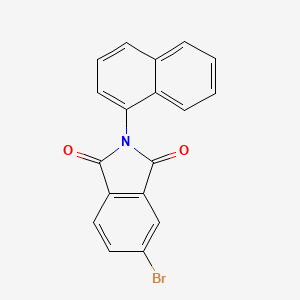![molecular formula C19H19N3O2S2 B14145053 2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 626208-35-3](/img/structure/B14145053.png)
2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a complex heterocyclic compound that has garnered interest due to its potential biological and pharmacological activities. This compound features a unique structure that includes a benzothieno pyrimidine core, which is known for its diverse biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves multi-step reactions. The most common synthetic routes include cyclization processes such as [3+3], [4+2], and [5+1] cyclization reactions . These reactions often require specific catalysts and conditions to ensure the correct formation of the benzothieno pyrimidine core.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the sulfur atom or the hydroxy group.
Reduction: This reaction can target the double bonds within the heterocyclic ring.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule, enhancing its biological activity.
Aplicaciones Científicas De Investigación
2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its analgesic, anti-inflammatory, and anticancer properties.
Mecanismo De Acción
The mechanism of action of 2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit tyrosine kinases or other signaling molecules involved in cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2-chloro-6-fluorobenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
- **2-{[4-(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)phenoxy]methyl}benzonitrile
Uniqueness
What sets 2-[(4-hydroxy-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide apart from similar compounds is its specific substitution pattern and the presence of both hydroxy and sulfanyl groups. These functional groups contribute to its unique biological activities and potential therapeutic applications.
Propiedades
Número CAS |
626208-35-3 |
|---|---|
Fórmula molecular |
C19H19N3O2S2 |
Peso molecular |
385.5 g/mol |
Nombre IUPAC |
N-(4-methylphenyl)-2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H19N3O2S2/c1-11-6-8-12(9-7-11)20-15(23)10-25-19-21-17(24)16-13-4-2-3-5-14(13)26-18(16)22-19/h6-9H,2-5,10H2,1H3,(H,20,23)(H,21,22,24) |
Clave InChI |
VHWFFJIVTZVHQV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(Ethylsulfanyl)phenoxy]benzene-1,4-dicarboxylic acid](/img/structure/B14144971.png)
![N-{[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)oxy]acetyl}-L-phenylalanine](/img/structure/B14144974.png)

![2-((2-(3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-3-(4-chlorophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14144980.png)

![N-(5-methyl-1,3-thiazol-2-yl)-2-[[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B14144995.png)


![3-[1-(4-Bromophenyl)pyrrolidin-2-yl]propan-1-ol](/img/structure/B14145034.png)





